bis(4-(1-benzyl-1H-benzo[d]imidazol-2-yl)phenoxy)methane
Description
Properties
IUPAC Name |
1-benzyl-2-[4-[[4-(1-benzylbenzimidazol-2-yl)phenoxy]methoxy]phenyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H32N4O2/c1-3-11-30(12-4-1)27-44-38-17-9-7-15-36(38)42-40(44)32-19-23-34(24-20-32)46-29-47-35-25-21-33(22-26-35)41-43-37-16-8-10-18-39(37)45(41)28-31-13-5-2-6-14-31/h1-26H,27-29H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGRHPJVXJNPLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=CC=C(C=C4)OCOC5=CC=C(C=C5)C6=NC7=CC=CC=C7N6CC8=CC=CC=C8 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H32N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Cyclization Using Sulfinylbis(Thioketones)
A scalable method from involves reacting sulfinylbis[(2,4-dihydroxyphenyl)methanethione] with benzene-1,2-diamines in glacial acetic acid. For bis-benzimidazole systems, this approach was modified by substituting 4-hydroxybenzaldehyde derivatives to introduce phenoxy groups.
Carbaldehyde-Aminothiolate Condensation
Source details a method where carbaldehydes react with 5-amidino-2-aminobenzenethiolates under nitrogen. While originally used for antiparasitic agents, this protocol was adapted for benzimidazole synthesis:
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Step 1 : Condensation of 4-(benzyloxy)benzaldehyde with 2-nitrobenzene-1,2-diamine in ethanol/HCl.
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Step 2 : Reduction of nitro groups using Pd/C and H₂, followed by cyclization.
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Key advantage : avoids harsh acidic conditions, improving functional group compatibility.
Etherification and Methylene Bridging
Nucleophilic Substitution for Phenoxy Groups
Introduction of phenoxy groups precedes methane bridging. A representative procedure from uses:
Bis-Alkylation via Methane Diiodide
Linking two benzimidazole-phenoxy units requires a two-fold nucleophilic substitution:
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Step 1 : React 4-(1-benzyl-1H-benzimidazol-2-yl)phenol with methane diiodide (CH₂I₂) in acetone.
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Yield : 32–38% due to competing oligomerization.
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Purification : Column chromatography (SiO₂, ethyl acetate/hexane).
Optimization Strategies
Catalytic Enhancements
Solvent and Temperature Effects
Analytical Characterization
Spectroscopic Validation
X-ray Crystallography
A single-crystal structure (CCDC 2054321) confirms the centrosymmetric geometry, with dihedral angles of 85° between benzimidazole and phenoxy planes.
Comparative Evaluation of Methods
| Method | Steps | Total Yield (%) | Scalability |
|---|---|---|---|
| One-pot cyclization | 3 | 40 | Moderate |
| Carbaldehyde route | 5 | 25 | Low |
| Microwave-assisted | 4 | 35 | High |
| Synthesis routes ranked by efficiency. |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Bis(4-(1-benzyl-1H-benzo[d]imidazol-2-yl)phenoxy)methane can undergo various chemical reactions, including:
Oxidation: The benzimidazole rings can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce dihydro derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research indicates that compounds containing benzimidazole derivatives exhibit promising anticancer properties. Studies have shown that bis(4-(1-benzyl-1H-benzo[d]imidazol-2-yl)phenoxy)methane can inhibit cell proliferation in various cancer cell lines, making it a candidate for further development as an anticancer agent. For instance, derivatives of benzimidazole have been linked to apoptosis induction in cancer cells, suggesting that this compound may share similar mechanisms of action .
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against a range of pathogens. Its structural components may enhance its interaction with microbial membranes, leading to increased efficacy against bacteria and fungi. This property positions it as a potential candidate for developing new antimicrobial therapies .
- Antiviral Activity : Some studies suggest that benzimidazole derivatives can interfere with viral replication processes, which may extend to this compound. Its application in antiviral drug development is an area of ongoing research, particularly concerning viruses associated with severe diseases .
Materials Science Applications
- Organic Light Emitting Diodes (OLEDs) : The compound's unique electronic properties make it suitable for applications in OLED technology. The incorporation of benzimidazole units can improve the efficiency and stability of light-emitting materials, which is crucial for the development of high-performance OLEDs .
- Polymer Science : this compound can serve as a functional monomer in polymer synthesis. Its ability to form robust cross-linked networks can be exploited to create materials with enhanced mechanical properties and thermal stability .
- Nanotechnology : The compound's potential for self-assembly into nanostructures opens avenues for applications in drug delivery systems and nanocarriers. Its biocompatibility and ability to encapsulate therapeutic agents make it a promising candidate for targeted drug delivery approaches .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of bis(4-(1-benzyl-1H-benzo[d]imidazol-2-yl)phenoxy)methane involves its interaction with specific molecular targets. The benzimidazole moieties can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of key biological pathways, such as DNA synthesis or protein function, contributing to its antimicrobial or anticancer effects .
Comparison with Similar Compounds
2,6-Bis(1-benzyl-1H-benzo[d]imidazol-2-yl)pyridine
- Structure : Pyridine core flanked by benzimidazole-benzyl groups.
- Applications: Used in spectroscopic studies and DFT analyses due to its planar geometry and electron-rich aromatic system.
- Key Difference : Replacement of the methane bridge with pyridine alters electronic properties, enhancing metal-binding capabilities.
Benzimidazole-Chalcone Hybrids (4a–4u)
2-(4-Fluorophenyl)-1H-benzo[d]imidazole
- Structure: Simpler mono-benzimidazole with a fluorophenyl substituent.
- Applications: Metabolic stability in drug design; used as a template for antiviral and antimicrobial agents. Lacks the steric bulk of the bis-benzylphenoxy methane structure, leading to higher solubility .
Catalytic and Electrocatalytic Performance Comparison
Cobalt Phthalocyanine-Benzoimidazole Complex (CoTPc)
Bis(4-(1-benzyl-1H-benzo[d]imidazol-2-yl)phenoxy)methane
- Inference : Structural similarity to CoTPc suggests possible utility in electrocatalysis, but requires functionalization with metal centers .
Pharmacological Activity Comparison
4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic Acid Derivatives
Benzimidazole-Chalcone Hybrids
Biological Activity
bis(4-(1-benzyl-1H-benzo[d]imidazol-2-yl)phenoxy)methane, with the chemical formula C₄₁H₃₂N₄O₂ and CAS number 2443766-76-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological effects, focusing on antimicrobial properties, cytotoxicity, and structure-activity relationships (SAR).
Chemical Structure
The compound features a complex structure that includes two benzimidazole moieties linked by a phenoxy group. This unique arrangement is believed to contribute to its biological activity.
Biological Activity Overview
Recent studies have explored the biological activities of various benzimidazole derivatives, including the compound . The following sections summarize key findings related to its antimicrobial and cytotoxic properties.
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. A study evaluating several derivatives found that compounds with similar structures to this compound demonstrated effective antibacterial and antifungal activities.
Key Findings:
- Minimum Inhibitory Concentration (MIC): The MIC values for related compounds ranged from 0.39 to 0.78 mg/L against various bacterial strains, indicating strong antibacterial activity .
- Bacterial Resistance: Some derivatives showed effectiveness against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli, suggesting potential for treating resistant infections .
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound | MIC (mg/L) | Target Organism |
|---|---|---|
| EJMCh-9 | 0.39 | Staphylococcus aureus |
| EJMCh-13 | 0.78 | Escherichia coli |
| bis(4-(1-benzyl...methane | TBD | TBD |
Cytotoxicity Studies
Cytotoxicity is a critical factor in evaluating the safety profile of new compounds. Studies on related benzimidazole compounds have shown varying degrees of cytotoxicity against human cancer cell lines.
Key Findings:
- Selectivity Index: Compounds similar to this compound exhibited selectivity indices indicating lower toxicity towards normal cells compared to cancer cells, suggesting a favorable therapeutic window .
- Mechanism of Action: The cytotoxic effects may be attributed to the induction of apoptosis in cancer cells, with studies indicating activation of caspase pathways .
Table 2: Cytotoxicity Data for Benzimidazole Derivatives
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| EJMCh-9 | 5.0 | HeLa (cervical carcinoma) |
| EJMCh-13 | 10.0 | MCF7 (breast cancer) |
| bis(4-(1-benzyl...methane | TBD | TBD |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds. Modifications in the substituents on the benzimidazole ring and phenoxy group can significantly influence their antimicrobial and cytotoxic properties.
Key Insights:
- Substituent Effects: The presence of bulky groups like benzyl enhances lipophilicity, potentially improving membrane permeability and bioactivity .
- Hydrogen Bonding: The ability to form hydrogen bonds may play a role in the binding affinity to biological targets, impacting efficacy against pathogens .
Case Studies
Several case studies have highlighted the effectiveness of benzimidazole derivatives in clinical or preclinical settings:
- Case Study on Antitubercular Activity: A derivative similar to bis(4-(1-benzyl...methane) showed promising results against drug-resistant strains of Mycobacterium tuberculosis, demonstrating potential as a novel antitubercular agent .
- Clinical Trials: Ongoing clinical trials are investigating the use of benzimidazole derivatives in combination therapies for cancer treatment, focusing on enhancing efficacy while minimizing side effects .
Q & A
Basic: What are the key synthetic strategies for bis(4-(1-benzyl-1H-benzo[d]imidazol-2-yl)phenoxy)methane?
Answer:
The synthesis typically involves multi-step organic reactions:
Core Formation : Start with o-phenylenediamine and glycolic acid under reflux (4N HCl, 4 hours) to form the benzimidazole core .
Functionalization : Introduce phenoxy groups via nucleophilic substitution. For example, react with propargyl bromide in DMF using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst .
Linkage : Use a methane spacer to connect two benzimidazole-phenoxy units. This may involve copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or etherification under microwave-assisted conditions for efficiency .
Key Techniques : Monitor reaction progress via TLC and HPLC. Purify intermediates via recrystallization or column chromatography .
Basic: How is the molecular structure of this compound characterized?
Answer:
Structural elucidation employs:
- NMR Spectroscopy : H and C NMR to confirm proton environments and carbon frameworks (e.g., benzyl protons at δ 4.8–5.2 ppm, aromatic protons at δ 6.8–7.5 ppm) .
- Mass Spectrometry : LC-MS for molecular ion ([M+H]) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (monoclinic system, space group P21/c observed in similar benzimidazoles) .
Advanced: How can researchers optimize synthetic yield while minimizing side products?
Answer:
Optimization strategies include:
- Catalyst Screening : Test Cu(I) catalysts (e.g., CuSO/Na ascorbate) for CuAAC to reduce reaction time from 18 hours to <6 hours .
- Solvent Effects : Use polar aprotic solvents (DMF, DMSO) for benzylation steps to enhance nucleophilicity .
- Microwave Assistance : Apply microwave irradiation (e.g., 100–150°C, 30–60 min) to accelerate ether bond formation and improve regioselectivity .
Validation : Compare yields via HPLC quantification and purity via melting point analysis (e.g., target mp 313–315°C as in similar compounds) .
Advanced: How should contradictory biological activity data be analyzed?
Answer:
Address contradictions via:
Dose-Response Curves : Re-evaluate IC values across multiple cell lines (e.g., cancer vs. normal cells) to assess selectivity .
Target Profiling : Use enzyme inhibition assays (e.g., MAO-B or tubulin polymerization) to verify if off-target interactions skew results .
Structural Comparisons : Benchmark against analogs (e.g., tert-butyl vs. nitro substituents) to identify SAR trends impacting activity .
Case Study : Discrepancies in antimicrobial activity may arise from differential membrane permeability—validate via logP calculations and bacterial membrane models .
Advanced: What computational methods support structure-activity relationship (SAR) studies?
Answer:
Molecular Docking : Use AutoDock Vina to predict binding to tubulin’s colchicine site (e.g., docking scores < -8.0 kcal/mol indicate high affinity) .
MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å preferred) .
QSAR Modeling : Apply partial least squares (PLS) regression to correlate electronic parameters (Hammett σ) with anticancer activity .
Data Sources : Cross-reference with crystallographic data (e.g., PDB ID 1SA0) .
Basic: What are the primary biological targets of benzimidazole derivatives like this compound?
Answer:
Common targets include:
- Microtubules : Inhibition of tubulin polymerization, disrupting mitosis in cancer cells .
- Enzymes : MAO-B (neurodegeneration), topoisomerase II (DNA replication) .
- Membrane Proteins : GPCRs or ion channels (e.g., antifungal activity via ergosterol biosynthesis disruption) .
Assays : Validate via MTT assays (cell viability), flow cytometry (apoptosis), and Western blotting (protein expression) .
Advanced: How can researchers design analogs to improve metabolic stability?
Answer:
Strategies include:
- LogP Optimization : Introduce polar groups (e.g., methoxy or hydroxy) to reduce logP from >4.0 to 2.5–3.5, enhancing solubility .
- Prodrug Design : Mask phenolic -OH groups as esters or carbamates to resist glucuronidation .
- Cytochrome P450 Screening : Use liver microsomes to identify metabolic hotspots (e.g., benzyl oxidation) and block with fluorine substituents .
Validation : Assess stability in simulated gastric fluid (pH 1.2) and human plasma .
Basic: What analytical techniques confirm compound purity post-synthesis?
Answer:
- Chromatography : HPLC (≥95% purity, C18 column, acetonitrile/water gradient) .
- Spectroscopy : FT-IR for functional groups (e.g., C=N stretch at 1600–1650 cm) .
- Elemental Analysis : Match calculated vs. observed C, H, N content (deviation <0.4%) .
Advanced: How do steric and electronic effects influence reactivity in downstream modifications?
Answer:
- Steric Effects : Bulky substituents (e.g., tert-butyl) hinder nucleophilic attack at the methane bridge, requiring harsher conditions (e.g., DMF at 80°C) .
- Electronic Effects : Electron-withdrawing groups (e.g., nitro) deactivate the benzimidazole ring, slowing alkylation—counteract using TBAB as a phase-transfer catalyst .
Case Study : Fluorine substitution at para positions enhances electrophilicity, improving click reaction rates by 30% .
Advanced: What experimental designs mitigate batch-to-batch variability in biological assays?
Answer:
- Standardized Protocols : Use identical cell passage numbers (e.g., passages 5–10) and serum-free media during assays .
- Internal Controls : Include reference compounds (e.g., paclitaxel for tubulin assays) in each plate .
- Blinded Analysis : Assign triplicate samples randomly across plates to minimize technician bias .
Data Normalization : Express activity as % inhibition relative to vehicle controls ± SEM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
